5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
CAS No.:
Cat. No.: VC16679488
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H36O4 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28) |
| Standard InChI Key | HCVOJPQEMAKKFV-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C |
Introduction
Overview of the Compound
5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is a complex organic compound that belongs to the class of tetracyclic terpenes. These compounds are characterized by their four interconnected ring structures and are commonly associated with terpenoid biosynthesis in plants. This specific compound also features a carboxylic acid group (-COOH), which contributes to its chemical reactivity and potential biological activity.
Structural Features
The molecular structure of this compound is highly intricate due to the presence of:
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Tetracyclic backbone: Four fused rings forming a rigid molecular framework.
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Functional groups: A carboxylic acid group and an ester moiety (2-methylbut-2-enoyloxy group), which enhance its reactivity.
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Chiral centers: Multiple stereocenters contribute to its three-dimensional complexity.
Molecular Formula:
The exact molecular formula was not provided in the sources but can be inferred based on the compound's name and structure.
Key Functional Groups:
| Functional Group | Role in Reactivity |
|---|---|
| Carboxylic Acid (-COOH) | Enables hydrogen bonding and ionic interactions |
| Ester (-C(O)OR) | Facilitates esterification reactions |
| Alkene (-C=C-) | Provides sites for addition reactions |
Synthesis
The synthesis of this compound requires careful control over reaction conditions to achieve the desired stereochemistry and yield. General approaches include:
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Terpenoid Precursor Modification: Starting from natural terpenoid scaffolds.
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Esterification Reactions: Incorporating the 2-methylbut-2-enoyloxy group under acidic or catalytic conditions.
Factors influencing synthesis:
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Temperature regulation.
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Solvent selection to stabilize intermediates.
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Reaction time optimization for high yields.
Chemical Reactivity
This compound exhibits diverse chemical reactivity due to its functional groups:
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Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
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Addition Reactions: The alkene group enables electrophilic addition reactions.
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Carboxylic Acid Reactions: The carboxyl group participates in condensation reactions to form amides or esters.
Potential Applications
This compound holds promise in various fields due to its unique properties:
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Pharmaceuticals: Potential lead compound for drug development targeting microbial or metabolic pathways.
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Synthetic Chemistry: Its reactivity makes it a versatile intermediate for synthesizing more complex molecules.
Comparison with Related Compounds
To better understand its uniqueness, here is a comparison with structurally related compounds:
| Compound Name | Structure Type | Unique Feature | Biological Activity |
|---|---|---|---|
| Tetracycline | Tetracyclic | Broad-spectrum antibiotic | Antibacterial |
| Prednisone | Steroidal | Potent anti-inflammatory | Anti-inflammatory |
| Limonene | Terpenoid | Antioxidant properties | Antimicrobial |
This highlights the potential of the compound as a novel addition to medicinal chemistry.
Research Gaps and Future Directions
Despite its promising properties, several gaps remain:
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Lack of comprehensive biological studies on its activity.
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Limited data on its pharmacokinetics and toxicity profile.
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Need for scalable synthetic protocols for industrial applications.
Future research should focus on:
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High-throughput screening for biological activity.
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Structural optimization for enhanced efficacy.
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Development of environmentally friendly synthesis methods.
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